N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride
Overview
Description
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride is a synthetic compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine-containing molecules. Examples include:
Piperazine derivatives: Known for their wide range of biological activities.
Quinazoline derivatives: Used in various therapeutic applications, including anticancer treatments
Uniqueness
What sets N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride apart is its unique combination of functional groups and structural features, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGUXBWEZBMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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